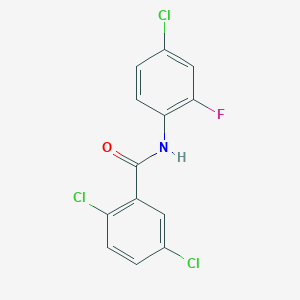![molecular formula C19H19ClN4O7 B450853 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE](/img/structure/B450853.png)
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and nitro groups, linked to a trimethoxyphenyl group through a furanamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.
Linking to the Trimethoxyphenyl Group: The pyrazole derivative is then reacted with 3,4,5-trimethoxybenzyl chloride under basic conditions to form the intermediate compound.
Formation of the Furanamide Linkage: Finally, the intermediate is reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired furanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The furanamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 5-[(4-AMINO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 5-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methylamine.
Aplicaciones Científicas De Investigación
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of pyrazole derivatives on various biological systems.
Mecanismo De Acción
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Signal Transduction: It may interfere with signal transduction pathways by binding to receptors or other proteins involved in cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-5-methyl-3-nitro-1H-pyrazole: A simpler pyrazole derivative with similar substituents.
3,4,5-trimethoxybenzoic acid: Shares the trimethoxyphenyl group but lacks the pyrazole and furanamide linkages.
Furan-2-carboxylic acid: Contains the furan ring but lacks the complex substituents.
Uniqueness
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring, a trimethoxyphenyl group, and a furanamide linkage, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C19H19ClN4O7 |
|---|---|
Peso molecular |
450.8g/mol |
Nombre IUPAC |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19ClN4O7/c1-10-16(20)18(24(26)27)22-23(10)9-12-5-6-13(31-12)19(25)21-11-7-14(28-2)17(30-4)15(8-11)29-3/h5-8H,9H2,1-4H3,(H,21,25) |
Clave InChI |
KORKNOIQLXAEAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-])Cl |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B450770.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B450771.png)


![N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-3-NITROBENZAMIDE](/img/structure/B450777.png)

![2-[(3-bromobenzoyl)amino]-5-chloro-N-(4-methoxyphenyl)benzamide](/img/structure/B450779.png)

![5-chloro-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450786.png)
![2-chloro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450787.png)

![N'-[3-(benzyloxy)benzylidene]-5-chloro-2-thiophenecarbohydrazide](/img/structure/B450790.png)

![2-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B450794.png)
